Cas no 2228882-40-2 (2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine)

2-1-(2-Chloro-4-methylphenyl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl ring adjacent to a substituted phenyl group, offering unique steric and electronic properties. The presence of the chloro and methyl substituents on the phenyl ring enhances its reactivity and selectivity in synthetic applications. The amine functional group provides a versatile handle for further derivatization, making it valuable in pharmaceutical and agrochemical research. Its rigid cyclopropyl scaffold contributes to conformational stability, which can be advantageous in designing bioactive molecules. This compound is particularly useful in the development of intermediates for targeted synthesis, where precise structural control is critical.
2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine structure
2228882-40-2 structure
Product Name:2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine
CAS No:2228882-40-2
MF:C12H16ClN
MW:209.715142250061
CID:5935052
PubChem ID:165638786
Update Time:2025-10-29

2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine
    • EN300-1993042
    • 2228882-40-2
    • 2-[1-(2-chloro-4-methylphenyl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C12H16ClN/c1-9-2-3-10(11(13)8-9)12(4-5-12)6-7-14/h2-3,8H,4-7,14H2,1H3
    • InChI Key: KEMWIJOXZVHVJC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1C1(CCN)CC1

Computed Properties

  • Exact Mass: 209.0971272g/mol
  • Monoisotopic Mass: 209.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine

Introduction to 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228882-40-2)

2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228882-40-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring and a substituted phenyl group, making it a promising candidate for various therapeutic applications.

The chemical structure of 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine consists of a cyclopropyl ring attached to an ethanamine moiety, with a 2-chloro-4-methylphenyl substituent. The presence of the cyclopropyl ring imparts rigidity to the molecule, which can influence its biological activity and pharmacokinetic properties. The chloro and methyl substituents on the phenyl ring further modulate the compound's interactions with biological targets, potentially enhancing its selectivity and efficacy.

Recent studies have explored the potential therapeutic applications of 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs. GPCRs play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine to interact with specific GPCRs could make it a valuable tool in the development of novel treatments for neurological disorders, cardiovascular diseases, and other conditions.

In addition to its potential as a GPCR modulator, 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine has been investigated for its anti-inflammatory properties. Inflammation is a complex biological response that can contribute to the development and progression of numerous diseases. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as an anti-inflammatory agent. These findings have implications for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

The pharmacokinetic profile of 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine has also been studied to evaluate its suitability for therapeutic use. Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical factors in drug development. Research has indicated that this compound exhibits favorable ADME properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

Clinical trials are essential for assessing the safety and efficacy of new drugs. While 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine is still in the early stages of development, preliminary data from preclinical studies have shown promising results. Ongoing research aims to optimize its formulation and delivery methods to enhance its therapeutic potential. Future clinical trials will provide valuable insights into the compound's safety profile and its effectiveness in treating various medical conditions.

In conclusion, 2-1-(2-chloro-4-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228882-40-2) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further investigation. As research continues to advance, this compound may play a significant role in the development of new therapies for a wide range of diseases.

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